molecular formula C9H14ClN3 B3153431 N-(1-Phenylethyl)guanidine hydrochloride CAS No. 7586-43-8

N-(1-Phenylethyl)guanidine hydrochloride

Cat. No. B3153431
CAS RN: 7586-43-8
M. Wt: 199.68
InChI Key: XCEVGQBJVMVXTJ-UHFFFAOYSA-N
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Description

“N-(1-Phenylethyl)guanidine hydrochloride” is a chemical compound with the CAS Number: 14317-41-0. It has a molecular weight of 199.68 and its IUPAC name is this compound . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13N3.ClH/c1-7(12-9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H4,10,11,12);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 199.68 .

Scientific Research Applications

Antimicrobial Properties

Guanidine compounds, including derivatives similar to N-(1-Phenylethyl)guanidine hydrochloride, are known for their broad antimicrobial activities. These compounds are used in skin and wound antiseptics, wound dressings, and surface disinfectants due to their bactericidal and yeasticidal properties. However, their effectiveness against bacterial spores or molds is generally limited, with some studies suggesting possible sporicidal and fungicidal efficacy at low concentrations and short exposure times (Brill & Gabriel, 2015).

Therapeutic Applications

Guanidine derivatives play a crucial role in the treatment of various diseases due to their chemical and physicochemical properties. They constitute a significant class of therapeutic agents suitable for treating a wide spectrum of diseases, including CNS disorders, inflammatory conditions, and as chemotherapeutic agents. Their biological activity and mechanisms of action have been the subject of extensive research, leading to the development of new drugs (Sa̧czewski & Balewski, 2009).

Drug Development and Screening

The guanidine moiety is a common feature in both natural and synthetic pharmaceutical products. Research into guanidine derivatives, including screening and testing, aims to discover promising lead structures for future drug development. These compounds have potential therapeutic applications in neurodegeneration, inflammation, protozoal infections, HIV, chemotherapy, diabetes, and more. However, further studies are needed to support their use in suggested therapeutic areas (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Synthesis Technologies

Advancements in synthesis technologies, such as microfluidic technology, have facilitated the development of various antiseptics, including guanidine hydrochloride derivatives. These technologies offer more accurate control over the synthesis process, resulting in higher product purity and efficiency. Such developments indicate the promising potential of these compounds in pharmaceutical applications (Ha, 2022).

Antifungal Agents

Guanidine-containing derivatives have shown significant antifungal activity against human-relevant fungal pathogens. The diversity of guanidine-containing compounds, including small molecules and natural products, underscores their importance in developing new antifungal agents. This review highlights the need for further exploration of these compounds to combat fungal infections effectively (Baugh, 2022).

Safety and Hazards

The safety data sheet for a related compound, guanidine hydrochloride, indicates that it is harmful if swallowed or inhaled, causes skin and eye irritation, and is harmful to aquatic life . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using the product .

properties

IUPAC Name

2-(1-phenylethyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-7(12-9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H4,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEVGQBJVMVXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-Phenylethyl)guanidine hydrochloride
Reactant of Route 2
N-(1-Phenylethyl)guanidine hydrochloride
Reactant of Route 3
N-(1-Phenylethyl)guanidine hydrochloride
Reactant of Route 4
N-(1-Phenylethyl)guanidine hydrochloride
Reactant of Route 5
N-(1-Phenylethyl)guanidine hydrochloride
Reactant of Route 6
N-(1-Phenylethyl)guanidine hydrochloride

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